molecular formula C29H44O2 B192550 alpha-Tocotrienol CAS No. 58864-81-6

alpha-Tocotrienol

Cat. No.: B192550
CAS No.: 58864-81-6
M. Wt: 424.7 g/mol
InChI Key: RZFHLOLGZPDCHJ-XZXLULOTSA-N
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Description

Alpha-Tocotrienol is a form of tocotrienol and one of the chemical compounds that is considered vitamin E . It is a member of the vitamin E family and is found in a number of vegetable oils, wheat germ, barley, and certain types of nuts and grains . It is known for its antioxidant properties .


Synthesis Analysis

Tocotrienols, including this compound, are extracted from various sources using different methods such as soxhlet and solid–liquid extractions, saponification method, chromatography (thin layer, column chromatography, gas chromatography, supercritical fluid, high performance), capillary electrochromatography and mass spectrometry . Some methods were able to identify one form or type while others could analyze all the analogues of tocotrienol molecules .


Molecular Structure Analysis

The molecular structure for both tocotrienol and tocopherol consist of a chromanol ring and a 16-carbon phytyl side chain. Tocotrienols contain three double bonds in their side chain while tocopherols do not. Thus, tocotrienol is known as the unsaturated form of vitamin E .


Chemical Reactions Analysis

Tocotrienols, including this compound, exhibit health benefits quite different from that of tocopherols. They demonstrate activity depending on the type of antioxidant performance being measured . All tocotrienols have some physical antioxidant activity due to an ability to donate a hydrogen atom (a proton plus electron) from the hydroxyl group on the chromanol ring, to free radical and reactive oxygen species .


Physical and Chemical Properties Analysis

The polarity of tocotrienols is mainly influenced by the number of methyl groups in the chromanol ring, and to a lesser extent by steric effects of the methyl groups and slightly increased polarity of the unsaturated side chains of tocotrienols compared to those of tocopherols .

Scientific Research Applications

Tocotrienol Research: Past and Present

Alpha-tocotrienol, a member of the vitamin E family, has seen increasing interest due to its potential therapeutic applications. While it shares some properties with tocopherols, tocotrienols have been less studied, with only about 1% of vitamin E research focusing on them. Recent studies, however, suggest promising health benefits and therapeutic uses, although more evidence-based human clinical trials are needed to establish their effects in various disease conditions (Wong & Radhakrishnan, 2012).

Tocotrienol's Role in Chronic Diseases

Tocotrienol is known for its antioxidant and anti-inflammatory properties. Studies have shown promising effects in preventing or treating conditions like hyperlipidemia, diabetes mellitus, osteoporosis, and cancer. Most of these studies have been conducted using in vitro and in vivo models, with human data being limited, especially beyond its cholesterol-lowering effects (Chin, Pang, & Soelaiman, 2016).

Pharmacological Potential of Tocotrienols

Tocotrienols exhibit a range of biological activities such as neuroprotective, anti-cancer, anti-inflammatory, and cholesterol-lowering properties. They are thought to act as signaling molecules, with their antioxidant properties playing a significant role. Their effects in humans, including accumulation in vital organs and plasma concentrations sufficient for physiological effects, need further investigation (Ahsan, Ahad, Iqbal, & Siddiqui, 2014).

Dietary Compounds and Their Bioactivity

Tocotrienols, along with tocopherols, are naturally occurring compounds in various foods. Research indicates that tocotrienols have greater antioxidant potential than tocopherols. Their role in metabolic disorders is still under investigation, with some functions like antioxidant actions confirmed in humans, while others are still being explored (Szewczyk, Chojnacka, & Górnicka, 2021).

Vitamin E Tocotrienols and Insulin Sensitivity

Vitamin E, which includes tocotrienols, has been shown to help reduce blood glucose levels in patients and animal models. Tocotrienols' mechanism is linked to their function as PPAR modulators, essential for energy metabolism. Their impact on insulin sensitivity and glucose utilization has been observed in diabetic models (Fang, Kang, & Wong, 2010).

Tocotrienols and Cancer Therapy

Studies have shown that gamma- and delta-tocotrienols have a more potent anticancer effect compared to this compound and alpha-tocopheryl succinate on breast cancer cell lines. These effects are thought to be independent of the inhibition of HER-2/neu oncogene expression (Pierpaoli et al., 2010).

Mechanism of Action

Target of Action

Alpha-Tocotrienol, a member of the vitamin E family, primarily targets lipoproteins , fat deposits , and cellular membranes . It is also known to interact with cyclooxygenase and 5-lipoxygenase , enzymes involved in inflammation .

Mode of Action

This compound interacts with its targets to protect polyunsaturated fatty acids from peroxidation reactions . It also inhibits cyclooxygenase- and 5-lipoxygenase-catalyzed eicosanoids and suppresses proinflammatory signaling, such as NF-κB and STAT .

Biochemical Pathways

This compound affects several biochemical pathways. It scavenges reactive nitrogen species, which are harmful byproducts of cellular metabolism . It also influences the ω-oxidation of the side chain to generate carboxychromanols and conjugated counterparts .

Pharmacokinetics

This compound exhibits unique pharmacokinetic properties. Despite its low affinity for α-tocopherol transfer protein, it reaches its target destination through an alternative pathway . It is detectable at appreciable levels in the plasma after supplementation . It is suggested to be secreted by small HDL particles and selectively distributed to organs and tissues high in adipose content .

Result of Action

The action of this compound results in a variety of molecular and cellular effects. It exhibits biological activities such as neuroprotection , radio-protection , anti-cancer , anti-inflammatory , and lipid-lowering properties . It also has a significant inhibitory effect on lipid peroxidation .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, plasma concentrations of tocotrienols are shown to be higher when administered with food . The bioavailability of tocotrienols can also vary in different target populations, from healthy subjects to smokers and diseased patients .

Future Directions

Tocotrienols turn out to offer unique protection against complex metabolic conditions, including heart disease, atherosclerosis, stroke, fatty liver disease, and metabolic syndrome . The research into tocotrienols is promising, but more research is needed to fully understand the potential health benefits of this form of vitamin E .

Biochemical Analysis

Biochemical Properties

Alpha-Tocotrienol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The unsaturated chain of this compound allows an efficient penetration into tissues that have saturated fatty layers such as the brain and liver . It also exhibits antioxidant properties and its varied effects are due to it behaving as a signaling molecule .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . It has been shown to have neuroprotective, anti-cancer, anti-inflammatory and cholesterol-lowering properties .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has unique antioxidant and anti-inflammatory properties that are superior to those of α-tocopherol against chronic diseases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that large quantities of other forms of vitamin E are readily metabolized by CYP4F2-initiated ω-oxidation of the side chain to generate carboxychromanols and conjugated counterparts .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . There is inadequate data on the plasma concentrations of this compound that are sufficient to demonstrate significant physiological effect .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It is the most abundant tocotrienol isomer circulated in plasma and lipoproteins after postprandial tocotrienol-rich vitamin E supplementation .

Subcellular Localization

It is known that this compound is detectable at appreciable levels in the plasma after supplementations .

Properties

IUPAC Name

(2R)-2,5,7,8-tetramethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H44O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h12,14,16,30H,9-11,13,15,17-19H2,1-8H3/b21-14+,22-16+/t29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZFHLOLGZPDCHJ-XZXLULOTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(CCC(O2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C(=C1O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(CC[C@@](O2)(C)CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)C(=C1O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901019976
Record name alpha-Tocotrienol
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Molecular Weight

424.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name alpha-Tocotrienol
Source Human Metabolome Database (HMDB)
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CAS No.

58864-81-6, 1721-51-3
Record name d-α-Tocotrienol
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Record name alpha-Tocotrienol
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Record name 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyl-3,7,11-tridecatrien-1-yl)-
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Record name 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-[(3E,7E)-4,8,12-trimethyl-3,7,11-tridecatrien-1-yl]-, (2R)
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Record name .ALPHA.-TOCOTRIENOL
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Record name alpha-Tocotrienol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Alpha-tocotrienol exhibits its effects through multiple mechanisms.

  • Antioxidant activity: Like other vitamin E forms, it acts as a chain-breaking antioxidant, preventing lipid peroxidation by scavenging free radicals. [, , , ] This antioxidant action protects cells from oxidative damage, which is implicated in various diseases, including neurodegenerative diseases and cardiovascular disease. []
  • Modulation of signaling pathways: this compound can influence cellular signaling pathways involved in cell growth, survival, and death. For instance, it can suppress the phosphatidylinositol 3-kinase (PI3K)/PI3K-dependent kinase (PDK)/Akt pathway, a key pathway involved in cell proliferation and survival. [] It can also decrease the expression of FLICE-inhibitory protein (FLIP), an inhibitor of apoptosis. [] This combination of effects contributes to its anticancer activity in certain cell types. []
  • Inhibition of HMG-CoA reductase: this compound can suppress 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase activity. [] This enzyme is the rate-limiting step in cholesterol biosynthesis. The suppression of HMG-CoA reductase contributes to the hypocholesterolemic effects observed with this compound. []
  • Phytyl tail: Alpha-tocopherol has a saturated phytyl tail. In contrast, this compound has an unsaturated isoprenoid side chain with three double bonds. These double bonds provide better flexibility and allow this compound to incorporate more efficiently into cell membranes. []

ANone: this compound, like other tocotrienols and tocopherols, is susceptible to degradation by:

  • Oxidation: Exposure to air, light, and heat can accelerate oxidation. []
  • High temperatures: Storage at elevated temperatures can lead to degradation. []
  • Lipids: Highly compatible with lipids and readily incorporates into cell membranes and lipoproteins. [, ]
    • Lipid peroxidation: this compound inhibits lipid peroxidation by scavenging free radicals, effectively reducing the activity of enzymes like lipoxygenases that promote lipid peroxidation. []
    • Cholesterol biosynthesis: this compound can suppress the activity of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. []

    ANone: Computational studies are increasingly being employed to understand the interactions of this compound with its molecular targets. These studies often involve:

      ANone: The relationship between this compound's structure and its activity is an active area of research. Key findings regarding SAR include:

      • Unsaturated Side Chain: The presence of three double bonds in the isoprenoid side chain is crucial for its activity. These double bonds enhance its incorporation into cell membranes and influence its interaction with membrane-bound enzymes. [] Studies comparing this compound with alpha-tocopherol highlight the importance of the unsaturated side chain for superior antioxidant potency in membrane systems. []
      • Methyl Groups: The number and position of methyl groups on the chromanol ring can influence its activity and selectivity. For example, gamma-tocotrienol, which differs from this compound in the position of one methyl group, exhibits different biological activities. [, ]

      ANone: this compound is prone to oxidative degradation, particularly when exposed to light, heat, and oxygen. To enhance its stability and bioavailability, several formulation strategies are employed:

      • Antioxidant Combinations: Combining this compound with other antioxidants, such as other tocotrienols and tocopherols, can have synergistic effects and enhance its overall antioxidant capacity. [, ]
      • Encapsulation Techniques: Encapsulating this compound within liposomes, nanoparticles, or other delivery systems protects it from degradation and allows for controlled release. [, ] This can improve its stability, solubility, and targeted delivery to specific tissues, ultimately enhancing its bioavailability.

      ANone: this compound is generally recognized as safe (GRAS) for human consumption as a food supplement by the U.S. Food and Drug Administration (FDA).

        ANone: Understanding the PK/PD profile of this compound is crucial for determining its efficacy and safety.

        • Absorption: this compound is absorbed from the intestine, although its absorption efficiency is lower compared to alpha-tocopherol. [] Factors like the presence of fat in the diet can influence its absorption. []
        • Distribution: Once absorbed, it's transported in the bloodstream by lipoproteins, primarily chylomicrons, and subsequently distributed to various tissues. [] Interestingly, this compound exhibits different tissue distribution patterns compared to alpha-tocopherol. [, ] For example, it accumulates to a greater extent in the skin. [, ]
        • Excretion: Metabolites of this compound are excreted primarily in the bile and feces, with a small fraction excreted in urine. []

        ANone: this compound has shown promising effects in preclinical studies, prompting further investigation in clinical trials.

        • In Vitro Studies: In cell culture models, this compound has demonstrated antioxidant, anti-inflammatory, and anticancer properties. [, , , ] It's been shown to protect neurons from oxidative stress-induced cell death [, , ] and inhibit the growth of various cancer cell lines, including melanoma and breast cancer cells. [, ]
        • Animal Models: In vivo studies have explored the potential benefits of this compound in models of stroke, Alzheimer's disease, and cancer. [, , ] For example, it's been reported to reduce infarct volume in stroke models and improve cognitive function in Alzheimer's disease models. [, ]

          ANone: this compound generally exhibits a good safety profile.

            ANone: Yes, researchers are actively exploring strategies to enhance the delivery of this compound to specific target tissues and improve its therapeutic efficacy. Some of these strategies include:

            • Nanoparticle Formulations: Encapsulating this compound in nanoparticles, such as liposomes or polymeric nanoparticles, can improve its solubility, stability, and cellular uptake. [] This approach can also facilitate targeted delivery to specific tissues by conjugating targeting ligands to the nanoparticle surface.

            ANone: Research on biomarkers for this compound is an active area of investigation, particularly for monitoring its efficacy and understanding its mechanisms of action.

            • Oxidative Stress Markers: Measuring markers of oxidative stress, such as lipid peroxidation products (e.g., malondialdehyde) and antioxidant enzyme activity (e.g., superoxide dismutase, glutathione peroxidase), can provide insights into the antioxidant effects of this compound in vivo. []
            • Pharmacokinetic Markers: Monitoring the levels of this compound and its metabolites in plasma and other biological fluids provides information about its absorption, distribution, metabolism, and excretion. [, ]

            ANone: Various analytical methods are employed to analyze this compound in biological samples. These include:

            • High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors, such as ultraviolet-visible (UV-Vis) detectors, fluorescence detectors, and mass spectrometers (MS), is widely used for the separation and quantification of this compound and its isomers. [, , ] HPLC-MS/MS offers high sensitivity and selectivity for quantifying this compound and its metabolites in complex biological matrices. []
            • Gas Chromatography (GC): GC, often coupled with MS, can be used to analyze the fatty acid composition of lipids after saponification and derivatization. This technique helps understand the impact of this compound on lipid metabolism and composition. []

            ANone: this compound is a naturally occurring compound found in various plant sources, and its environmental impact is likely minimal when consumed as part of a regular diet.

              ANone: this compound, like other tocotrienols and tocopherols, is lipophilic (fat-soluble), meaning it dissolves readily in fats and oils but is poorly soluble in water.

                ANone: Validation of analytical methods is crucial to ensure the accuracy, precision, and reliability of measurements.

                  ANone: Quality control and assurance are paramount throughout the development, manufacturing, and distribution of this compound to ensure its safety, efficacy, and consistency.

                    ANone: The provided research abstracts don't offer specific details on the immunogenicity, drug transporter interactions, enzyme induction/inhibition potential, or biocompatibility of this compound.

                      ANone: Alternatives to this compound depend on the specific application.

                      • Other Tocotrienols and Tocopherols: Other forms of vitamin E, including other tocotrienols (e.g., gamma-tocotrienol, delta-tocotrienol) and tocopherols (e.g., alpha-tocopherol, gamma-tocopherol), share some structural similarities and might offer similar biological effects. [, , ] The choice of the most suitable form would depend on factors like potency, selectivity, and bioavailability for the intended application.

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